Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate
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Overview
Description
This compound is a pyranone and is commonly found in cigarette smoke, Maillard reaction products, sugar pyrolysis products, and natural extracts . It belongs to the class of pyranone compounds, most of which have a caramel-like aroma .
Synthesis Analysis
The synthesis of this compound involves refluxing a solution of glucose and piperidine in ethanol under an argon atmosphere . Acetic acid is added and the mixture is further heated . The reaction solution is diluted with water and the γ-pyranone is extracted with ethyl acetate . The crude product is purified by column chromatography (silica gel) and high vacuum distillation . Finally, the product is recrystallized from hexane to obtain the title compound .Physical And Chemical Properties Analysis
The compound has a melting point of 75 - 78°C and a predicted boiling point of 281.1±40.0 °C . Its density is predicted to be 1.482±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid and has a pale yellow to pale beige color . It is moisture sensitive .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate has been explored in various synthetic pathways leading to novel compounds with potential biological activities. For instance, it has been involved in the synthesis of complex heterocycles, contributing to the development of new molecules with potential pharmacological applications. Studies have demonstrated its utility in generating compounds that exhibit distinct inhibition of the proliferation of some cancer cell lines, highlighting its significance in medicinal chemistry research (Liu et al., 2018).
Antioxidative and Anti-inflammatory Properties
Research has also uncovered the antioxidative and anti-inflammatory potentials of compounds synthesized from ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate. These compounds, derived from natural sources such as marine fungi and seaweeds, exhibit significant antioxidative activities. They have shown to inhibit pro-inflammatory enzymes, suggesting their potential as lead compounds in developing new anti-inflammatory drugs with minimal side effects (Makkar & Chakraborty, 2018).
Antimicrobial Activity
Moreover, derivatives synthesized from ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate have been evaluated for their antimicrobial activities. Studies have shown that these compounds possess the ability to act against a variety of pathogenic bacteria, offering a promising avenue for the development of new antibacterial agents. This is particularly crucial in the current era of increasing antibiotic resistance, where novel antimicrobial substances are in dire need (Asif et al., 2021).
Chemoselective Synthesis
Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate serves as a versatile intermediate in chemoselective synthesis processes. It has been used to produce a wide array of products, from simple heterocycles to complex molecules with multiple biological activities. The chemoselective nature of these syntheses allows for the efficient generation of target molecules, underlining the compound's utility in organic synthesis and drug discovery efforts (Pretto et al., 2019).
Future Directions
properties
IUPAC Name |
ethyl 2-(2,3-dioxo-1H-pyrazin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-6(11)5-10-4-3-9-7(12)8(10)13/h3-4H,2,5H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIWYZDBGDASKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CNC(=O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate |
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